4-(3,5-Dimethylphenyl)aniline

Lipophilicity Partition Coefficient Organic Electronics

4-(3,5-Dimethylphenyl)aniline (CAS 444143-44-6), also named 3',5'-dimethyl-[1,1'-biphenyl]-4-amine, is a biphenyl derivative featuring an aniline moiety substituted with two methyl groups at the 3' and 5' positions. With a molecular formula of C14H15N and a molecular weight of 197.27 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in the construction of extended conjugated systems for applications in organic electronics and as a molecular scaffold in pharmaceutical research.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 444143-44-6
Cat. No. B3041967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)aniline
CAS444143-44-6
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H15N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9H,15H2,1-2H3
InChIKeyYJGQKYQHGKDPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethylphenyl)aniline (CAS 444143-44-6): Biphenyl-Amine Building Block for Specialized Synthesis and Procurement


4-(3,5-Dimethylphenyl)aniline (CAS 444143-44-6), also named 3',5'-dimethyl-[1,1'-biphenyl]-4-amine, is a biphenyl derivative featuring an aniline moiety substituted with two methyl groups at the 3' and 5' positions [1]. With a molecular formula of C14H15N and a molecular weight of 197.27 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in the construction of extended conjugated systems for applications in organic electronics and as a molecular scaffold in pharmaceutical research .

Why Unsubstituted or Isomeric Biphenyl Amines Cannot Replace 4-(3,5-Dimethylphenyl)aniline in Critical Applications


The presence and specific positioning of the two methyl groups on the biphenyl scaffold of 4-(3,5-Dimethylphenyl)aniline impart distinct steric and electronic properties that are not shared by its unsubstituted or differently substituted analogs. While 4-aminobiphenyl (CAS 92-67-1) serves as a foundational building block, the 3',5'-dimethyl substitution in the target compound significantly alters its lipophilicity, molecular weight, and reactivity profile [1]. These differences are critical in applications requiring precise control over molecular conformation, solubility, or intermolecular interactions, such as in the design of organic electronic materials or selective pharmaceutical intermediates . Simple substitution with a more common or less expensive biphenyl amine would compromise the intended physicochemical properties and functional performance, making 4-(3,5-Dimethylphenyl)aniline a non-interchangeable component in specialized research and industrial workflows.

Quantitative Differentiation of 4-(3,5-Dimethylphenyl)aniline: Head-to-Head Comparisons with Key Analogs


Enhanced Lipophilicity Drives Superior Solubility in Organic Matrices Compared to 4-Aminobiphenyl

The presence of two methyl groups in 4-(3,5-Dimethylphenyl)aniline increases its lipophilicity compared to the unsubstituted 4-aminobiphenyl. Vendor data reports a predicted LogP of 3.55 for the target compound , while 4-aminobiphenyl has a reported LogP of 2.79 [1]. This 0.76 unit increase in LogP corresponds to a >5-fold increase in predicted octanol/water partition coefficient, indicating substantially higher solubility in organic phases.

Lipophilicity Partition Coefficient Organic Electronics

Regioisomeric Differentiation: Unique 3',5'-Dimethyl Substitution Pattern Dictates Electronic and Steric Properties

The target compound's amino group is positioned at the 4-position of the biphenyl system, with methyl groups at the 3' and 5' positions. This specific substitution pattern is distinct from its regioisomer, 3',5'-dimethyl-[1,1'-biphenyl]-3-amine (CAS 783325-73-5) , where the amino group is located at the 3-position. The 3',5'-dimethyl substitution in the target compound provides a unique steric environment and electronic distribution that influences its reactivity in cross-coupling reactions and its performance as a building block in conjugated polymers .

Regioisomerism Steric Effects Synthetic Utility

Commercial Availability and Purity Grades: A Comparison of Vendor Specifications for Informed Procurement

Multiple vendors offer 4-(3,5-Dimethylphenyl)aniline with varying purity grades and pricing. Bidepharm and AKSci supply the compound at 95% purity , while MolCore and CymitQuimica offer it at a minimum purity of 98% . Leyan also lists a 98% purity specification . This availability of higher purity grades (98%) distinguishes it from some more common biphenyl amines, which may only be available at lower purities, ensuring suitability for demanding applications in pharmaceutical research and materials science.

Purity Vendor Comparison Procurement

Optimal Use Cases for 4-(3,5-Dimethylphenyl)aniline Based on Differentiated Properties


Synthesis of Advanced Materials for Organic Electronics (OLEDs, OPVs)

The enhanced lipophilicity and extended conjugation enabled by the 3',5'-dimethyl substitution make 4-(3,5-Dimethylphenyl)aniline an excellent precursor for the synthesis of hole-transporting materials and emissive layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its predicted LogP of 3.55 ensures good solubility in common organic solvents used in device fabrication, while its rigid biphenyl core contributes to thermal stability and efficient charge transport .

Construction of Specialized Ligands for Catalysis and Metal-Organic Frameworks (MOFs)

The unique steric and electronic profile of 4-(3,5-Dimethylphenyl)aniline allows for the design of conformationally flexible ligands, such as BIPHEP-type phosphanes, which are crucial for Ru-catalyzed enantioselective hydrogenation . The 3',5'-dimethyl substitution on the biphenyl backbone can influence the ligand's bite angle and stereomutation dynamics, directly impacting catalytic activity and selectivity .

Development of Selective Pharmaceutical Intermediates and Bioactive Scaffolds

The increased molecular weight and lipophilicity of 4-(3,5-Dimethylphenyl)aniline, compared to unsubstituted 4-aminobiphenyl, can be exploited to improve the pharmacokinetic properties of drug candidates . Its unique substitution pattern provides a differentiated scaffold for structure-activity relationship (SAR) studies, potentially leading to compounds with enhanced membrane permeability and target binding .

High-Purity Building Block for Academic and Industrial R&D

With commercial availability at purities up to 98% , 4-(3,5-Dimethylphenyl)aniline is a reliable starting material for a wide range of synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings [1]. Its consistent quality minimizes the risk of side reactions and simplifies purification, making it a preferred choice for researchers requiring robust and reproducible results.

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